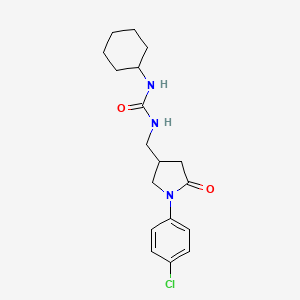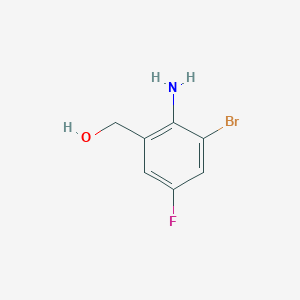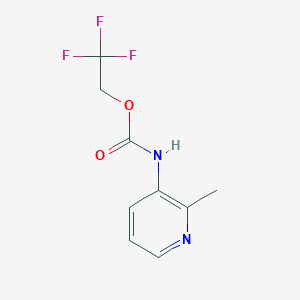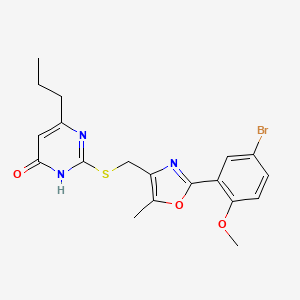
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea” is a complex organic molecule. It contains a pyrrolidinone ring (a five-membered ring with nitrogen and a carbonyl group), a phenyl ring (a six-membered carbon ring) with a chlorine substituent, and a urea group (a functional group with the pattern -NH-CO-NH-). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to introduce the pyrrolidinone, phenyl, and urea groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the pyrrolidinone, phenyl, and urea groups could make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. Techniques such as infrared spectroscopy, NMR spectroscopy, and mass spectrometry could be used to analyze these properties .科学的研究の応用
Synthesis and Anticancer/Antimicrobial Potential
Research has led to the development of novel compounds with potential anticancer and antimicrobial properties. One study focused on the synthesis of new heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties. These compounds demonstrated significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), with one compound showing notably high potency. Additionally, these synthesized compounds exhibited considerable in vitro antibacterial and antifungal activities, suggesting their potential as pharmaceutical agents to combat microbial resistance (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Structural Characterization and Antimicrobial Activity
Another study introduced a novel bicyclic thiohydantoin fused to pyrrolidine compound, highlighting its synthesis and comprehensive structural characterization through various spectroanalytical techniques. The compound’s acid dissociation constants were determined, offering insight into its chemical behavior. Notably, this compound displayed antibacterial activity against a range of bacterial strains and antimycobacterial activity, presenting a new avenue for antimicrobial drug development (Yahya Nural, Muge Gemili, N. Seferoğlu, E. Şahin, Mahmut Ülger, H. Sarı, 2018).
Green and Efficient Synthesis
The synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) in a water-cyclohexane liquid-liquid system using recombinant Escherichia coli as a whole-cell catalyst was explored. This method retains over 60% of its catalytic activity after five reuse cycles, highlighting an eco-friendly and efficient approach to synthesizing complex organic compounds. The developed microreaction system facilitated a significant reduction in reaction time while achieving high yields and enantiomeric excess, showcasing the potential of biocatalysis in organic synthesis (Qiang Chen, Mingzhao Guo, Yue Bi, G. Qu, Zhoutong Sun, Yujun Wang, G. Luo, 2021).
作用機序
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of action
Without specific information on “1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea”, it’s difficult to describe its exact mode of action. Similar compounds often interact with their targets by forming covalent or non-covalent bonds, leading to changes in the target’s function .
Biochemical pathways
Indole derivatives, which have similar structures, have been found to possess various biological activities, affecting a variety of biochemical pathways .
Pharmacokinetics
Similar compounds have been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of action
Similar compounds have been reported to have antioxidant and immunomodulatory effects .
Safety and Hazards
将来の方向性
The future research directions for this compound could involve further studies to fully understand its chemical and biological properties. This could include more detailed studies of its synthesis, structure, reactivity, and mechanism of action, as well as investigations into potential applications .
特性
IUPAC Name |
1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c19-14-6-8-16(9-7-14)22-12-13(10-17(22)23)11-20-18(24)21-15-4-2-1-3-5-15/h6-9,13,15H,1-5,10-12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESTXECNWYLAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde](/img/structure/B2681475.png)
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2681476.png)
![5-phenethyl-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2681478.png)

![N-(3,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2681481.png)
![3-methyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681482.png)


![4-[6-[(2-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2681487.png)


![1,3-bis(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681494.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide](/img/structure/B2681496.png)
![[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B2681498.png)
